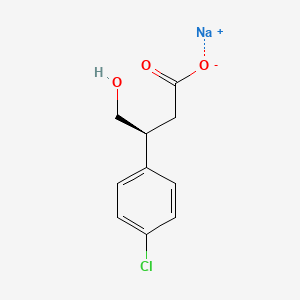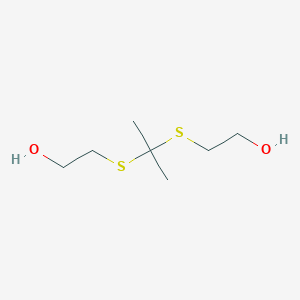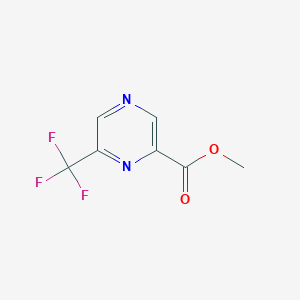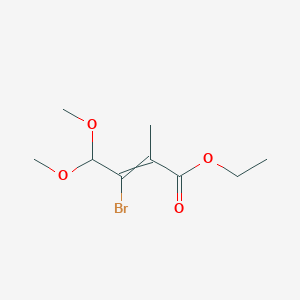
4-(Hydroxymethyl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)oxan-4-ol, also known as 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol, is a synthetic chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . This compound is characterized by its tetrahydropyran ring structure with a hydroxymethyl group attached to the fourth carbon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)oxan-4-ol can be synthesized through several synthetic routes. One common method involves the catalytic hydrogenation of hydroxylated compounds using hydrogen peroxide. This reaction typically requires acidic conditions and can be catalyzed by metals such as sodium, calcium, and magnesium . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale catalytic processes. These processes often involve the use of specialized reactors and catalysts to achieve high yields and purity. The compound is typically synthesized in a controlled environment to ensure consistent quality and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)oxan-4-ol has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of citric acid and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)oxan-4-ol involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s acidic nature allows it to react with metals to form metal oxides, which can further catalyze other reactions .
Comparación Con Compuestos Similares
4-(Hydroxymethyl)oxan-4-ol can be compared with other similar compounds, such as:
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol: This compound has a similar structure but may differ in its reactivity and applications.
Hydroxymethylfurfural: This compound has a furan ring instead of a tetrahydropyran ring and is used in different industrial applications.
Hydroxymethylpyran: This compound has a pyran ring and similar functional groups but may have different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propiedades
Número CAS |
87216-17-9 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)oxan-4-ol |
InChI |
InChI=1S/C6H12O3/c7-5-6(8)1-3-9-4-2-6/h7-8H,1-5H2 |
Clave InChI |
WGIQIRVBICUOPR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)


![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)

![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)

![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)

![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)
